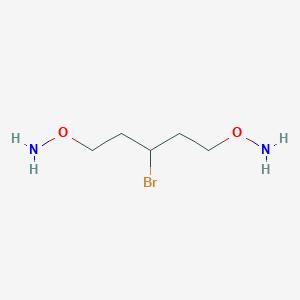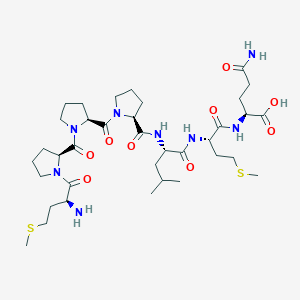
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- is a chemical compound with the molecular formula C9H17NO2. It is characterized by the presence of a hydroxy group and a pentenamide structure, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- typically involves the reaction of 4-pentenoic acid with 2-hydroxy-N-(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can influence the compound’s biological activity and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2S)-: The (2S)-enantiomer of the compound.
4-Pentenamide, 2-hydroxy-N-(2-ethylpropyl)-: A similar compound with an ethyl group instead of a methyl group.
4-Pentenamide, 2-hydroxy-N-(2-methylbutyl)-: A similar compound with a butyl group instead of a propyl group.
Uniqueness
4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2R)-configuration can result in different interactions and activities compared to its (2S)-enantiomer and other similar compounds .
Eigenschaften
CAS-Nummer |
835640-96-5 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-N-(2-methylpropyl)pent-4-enamide |
InChI |
InChI=1S/C9H17NO2/c1-4-5-8(11)9(12)10-6-7(2)3/h4,7-8,11H,1,5-6H2,2-3H3,(H,10,12)/t8-/m1/s1 |
InChI-Schlüssel |
BRKJLYOKUFGSDT-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)CNC(=O)[C@@H](CC=C)O |
Kanonische SMILES |
CC(C)CNC(=O)C(CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)

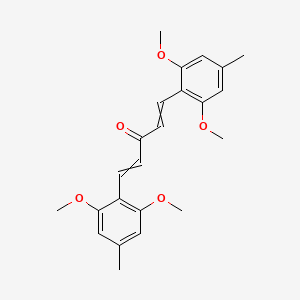

![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)

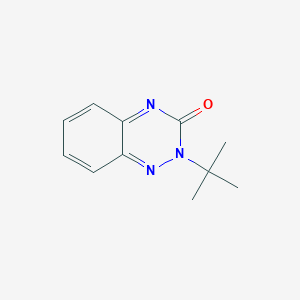
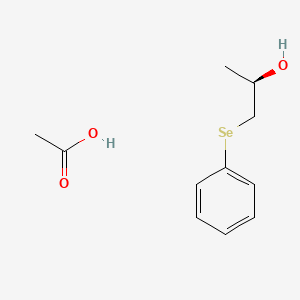
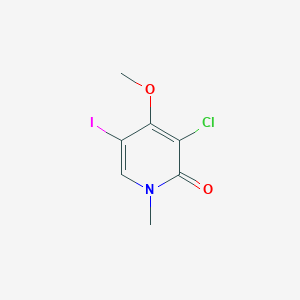
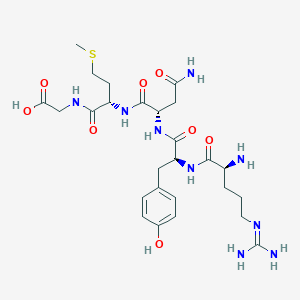
![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)
